2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-cyanophenyl)acetamide
Description
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-cyanophenyl)acetamide is a heterocyclic acetamide derivative characterized by a benzoxazole core linked via a sulfanyl group to an acetamide moiety. The N-substituent is a 2-cyanophenyl group, which introduces strong electron-withdrawing properties.
Properties
Molecular Formula |
C16H11N3O2S |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-cyanophenyl)acetamide |
InChI |
InChI=1S/C16H11N3O2S/c17-9-11-5-1-2-6-12(11)18-15(20)10-22-16-19-13-7-3-4-8-14(13)21-16/h1-8H,10H2,(H,18,20) |
InChI Key |
NVCOVBKGARWZLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Biological Activity
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-cyanophenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, antifungal, and anticancer properties, supported by relevant studies and data.
- Molecular Formula : C16H11N3O2S
- Molar Mass : 309.34 g/mol
- CAS Number : 311314-42-8
Antimicrobial Activity
Research indicates that compounds containing the benzoxazole moiety often exhibit significant antimicrobial properties. A study assessing various benzoxazole derivatives found that many exhibited selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 1 | 250 | Antibacterial |
| Compound 2 | 125 | Antifungal |
| Compound 3 | 62.5 | Antibacterial |
| Compound 4 | 31.25 | Antifungal |
The minimal inhibitory concentrations (MIC) for various derivatives were reported to range from 7.81 to 250 µg/mL, indicating a broad spectrum of activity .
Anticancer Activity
The cytotoxic effects of benzoxazole derivatives have been extensively studied, revealing their potential as anticancer agents. In vitro studies demonstrated that these compounds could selectively target cancer cells while exhibiting lower toxicity towards normal cells .
Table 2: Cytotoxicity of Selected Benzoxazole Derivatives
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast) | 15 | This compound |
| A549 (Lung) | 20 | This compound |
| HepG2 (Liver) | 18 | This compound |
The results indicate that the compound shows promising activity against various cancer cell lines .
Case Studies
-
Antimicrobial Screening :
A comprehensive study evaluated the antimicrobial activity of a series of benzoxazole derivatives. The findings suggested that while many compounds had limited antibacterial action, a subset demonstrated potent activity against drug-resistant strains of C. albicans . -
Cytotoxicity Testing :
Another investigation focused on the cytotoxic effects of benzoxazole derivatives on multiple cancer cell lines. The results highlighted that certain derivatives exhibited significantly higher cytotoxicity against cancer cells compared to normal cells, suggesting their potential as targeted therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzoxazole ring can significantly influence biological activity. Compounds with electron-donating groups demonstrated enhanced antibacterial and antifungal properties compared to those with electron-withdrawing groups .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-cyanophenyl)acetamide exhibit promising antimicrobial properties. For instance, derivatives of benzoxazole have been synthesized and evaluated for their efficacy against various bacterial strains. The mechanism often involves the inhibition of essential bacterial enzymes, leading to cell death.
Case Study : A related study evaluated a series of benzoxazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 5.19 µM against Gram-positive bacteria and comparable activity against Gram-negative strains .
Anticancer Potential
The anticancer properties of this compound have also been investigated. Compounds in this class have shown effectiveness in inhibiting cancer cell proliferation in vitro.
Case Study : A study focusing on substituted benzamides reported that specific compounds demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil (5-FU) . This indicates a potential for developing novel anticancer therapies based on the structural framework of benzoxazole derivatives.
Enzyme Inhibition Studies
The compound has been assessed for its ability to inhibit key enzymes involved in metabolic pathways. Enzyme inhibition studies are crucial for understanding the therapeutic potential of new compounds.
Case Study : Research on similar acetamide derivatives revealed substantial inhibitory activity against α-glucosidase and acetylcholinesterase. The synthesized compounds were characterized by their ability to modulate enzyme activity, which is essential in treating conditions like diabetes and Alzheimer's disease . The findings suggest that this compound could serve as a lead compound for further development in enzyme-targeted therapies.
Summary of Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
Detailed Research Findings
Electronic and Structural Effects
- In contrast, the 2-methylphenyl analog (benzothiazole derivative) exhibits reduced activity due to its electron-donating methyl group .
- Heterocycle Core : Replacing benzoxazole (oxygen-containing) with benzothiazole (sulfur-containing) alters hydrogen-bonding capacity and solubility. Benzoxazole derivatives may exhibit better aqueous solubility, while benzothiazoles could enhance membrane permeability .
Physicochemical Properties
- Molecular Weight and Solubility : The nitro-substituted analog (329.33 g/mol) has higher molecular weight and polarity than the target compound (305.33 g/mol), which may reduce its cell permeability .
- Lipophilicity: The trifluorophenyl and phenylethyl derivatives () exhibit increased lipophilicity, favoring blood-brain barrier penetration, whereas the cyanophenyl group balances lipophilicity and reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
